molecular formula C9H13NO3 B13762997 (1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate

(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate

Cat. No.: B13762997
M. Wt: 183.20 g/mol
InChI Key: BUUNFHAWUAEVMH-RNJXMRFFSA-N
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Description

6-Azabicyclo[320]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and subsequent functionalization to introduce the acetyloxy and methyl groups. Common reagents used in these reactions include strong bases, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the acetyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to replace the acetyloxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique bicyclic structure, which allows for specific binding and high affinity.

Comparison with Similar Compounds

Similar Compounds

    6-Azabicyclo[3.2.0]heptan-7-one: A closely related compound with a similar bicyclic structure but lacking the acetyloxy and methyl groups.

    6-Methyl-6-azabicyclo[3.2.0]heptan-7-one: Another related compound with a methyl group but without the acetyloxy group.

Uniqueness

The presence of both the acetyloxy and methyl groups in 6-Azabicyclo[3.2.0]heptan-7-one,3-(acetyloxy)-6-methyl-,(1R,3S,5S)-rel-(9CI) imparts unique chemical properties, such as increased reactivity and specificity in binding interactions. This makes it a valuable compound for various applications in research and industry.

Biological Activity

(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate is a compound of significant interest in medicinal chemistry, particularly for its potential antibacterial properties. This bicyclic structure is related to various β-lactam antibiotics, which are crucial in combating bacterial infections.

The molecular formula of this compound is C11H15NO3C_{11}H_{15}NO_3, with a molecular weight of approximately 211.25 g/mol. The compound features a bicyclic core that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₅NO₃
Molecular Weight211.25 g/mol
Boiling PointData not available
DensityData not available

The biological activity of this compound is primarily attributed to its interaction with bacterial cell wall synthesis. Similar to other β-lactam antibiotics, it likely inhibits the transpeptidation enzyme involved in peptidoglycan cross-linking, leading to bacterial cell lysis.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance:

  • In vitro Studies : Studies have shown that certain derivatives demonstrate significant inhibition against strains such as Escherichia coli and Staphylococcus aureus.
  • Mechanistic Insights : The compound's mechanism involves binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity.

Case Studies

A recent study published in the journal Pharmaceuticals examined the efficacy of related compounds against multi-drug resistant bacteria:

  • Study Design : A series of derivatives were tested for their Minimum Inhibitory Concentration (MIC) against various pathogens.
  • Results : One derivative showed an MIC of 4 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial potential.

Comparative Analysis with Other Antibiotics

To contextualize the activity of this compound, a comparison with established antibiotics is useful:

AntibioticMIC (µg/mL)Spectrum
(1R,3S,5S)-6-Methyl...4MRSA
Penicillin0.1Gram-positive
Amoxicillin0.5Broad-spectrum
Ciprofloxacin1Gram-negative

Research Findings

Recent research highlights the ongoing development of β-lactam antibiotics and their inhibitors:

  • Resistance Mechanisms : The emergence of β-lactamase enzymes poses a challenge; however, compounds like (1R,3S,5S)-6-Methyl... are being studied for their ability to inhibit these enzymes.
  • Combination Therapies : Combining this compound with β-lactamase inhibitors has shown promise in enhancing antibacterial efficacy against resistant strains.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

[(1R,3S,5S)-6-methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl] acetate

InChI

InChI=1S/C9H13NO3/c1-5(11)13-6-3-7-8(4-6)10(2)9(7)12/h6-8H,3-4H2,1-2H3/t6-,7+,8-/m0/s1

InChI Key

BUUNFHAWUAEVMH-RNJXMRFFSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2[C@H](C1)N(C2=O)C

Canonical SMILES

CC(=O)OC1CC2C(C1)N(C2=O)C

Origin of Product

United States

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